2-(4-Bromophenyl)oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a bromophenyl group at the 2-position and a carboxylic acid group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-bromobenzoyl chloride with glycine, followed by cyclization under acidic conditions to form the oxazole ring . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted phenyl oxazole derivatives.
Oxidation and Reduction: Alcohols or carboxylate salts.
Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)oxazole-5-carboxylic acid has diverse applications in scientific research, including:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used as a probe to study biological pathways and interactions.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)oxazole-5-carboxylic acid
- 2-(4-Methylphenyl)oxazole-5-carboxylic acid
- 2-(4-Fluorophenyl)oxazole-5-carboxylic acid
Uniqueness
2-(4-Bromophenyl)oxazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to other halogen-substituted analogs. The bromine atom also provides a handle for further functionalization through substitution reactions .
Properties
Molecular Formula |
C10H6BrNO3 |
---|---|
Molecular Weight |
268.06 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14) |
InChI Key |
QYIPXHZFDXNVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(O2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.